molecular formula C20H27N5O3S B11002447 (E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

(E)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide

Cat. No.: B11002447
M. Wt: 417.5 g/mol
InChI Key: JRQHDEFGLWPHIT-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their broad spectrum of biological activities, making them significant in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of appropriate hydrazine derivatives with carbon disulfide in the presence of a base to form the thiadiazole ring.

    Attachment of the Isobutyl Group: The isobutyl group is introduced through alkylation reactions.

    Formation of the Benzyl Group: The benzyl group is attached via nucleophilic substitution reactions.

    Coupling with Morpholinecarboxamide: The final step involves coupling the intermediate with morpholinecarboxamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The benzyl and isobutyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{(1S)-1-BENZYL-2-[(5-ISOBUTYL-1,3,4-THIADIAZOL-2-YL)AMINO]-2-OXOETHYL}-4-MORPHOLINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

N-[(2S)-1-[[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide

InChI

InChI=1S/C20H27N5O3S/c1-14(2)12-17-23-24-19(29-17)22-18(26)16(13-15-6-4-3-5-7-15)21-20(27)25-8-10-28-11-9-25/h3-7,14,16H,8-13H2,1-2H3,(H,21,27)(H,22,24,26)/t16-/m0/s1

InChI Key

JRQHDEFGLWPHIT-INIZCTEOSA-N

Isomeric SMILES

CC(C)CC1=NN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.